Clk-IN-T3 is a small molecule inhibitor that targets CDC-like kinases (CLKs), specifically CLK1, CLK2, CLK3, and CLK4. [, ] CLKs are a family of dual-specificity kinases that play a crucial role in pre-mRNA splicing by phosphorylating serine/arginine-rich (SR) proteins. [, ] This phosphorylation event influences the selection of alternative splice sites, ultimately affecting gene expression and protein diversity. [, ] Clk-IN-T3 has emerged as a valuable tool in scientific research, particularly in studying the role of CLKs in various cellular processes and diseases, including cancer. [, ]
Clk-IN-T3, commonly referred to as T3, is a potent small molecule inhibitor targeting Cdc2-like kinases (CLKs), specifically CLK1, CLK2, and CLK4. This compound has garnered attention due to its significant role in modulating RNA splicing and its potential therapeutic applications in cancer treatment. T3 exhibits improved potency and selectivity compared to previously identified CLK inhibitors, making it a valuable tool for both basic research and clinical applications.
T3 was developed through extensive chemical modifications of existing CLK inhibitors, particularly from a high-throughput chemical library screen against the CLK2 protein. Its synthesis and characterization have been documented in various studies, highlighting its efficacy and specificity for CLK isoforms .
T3 belongs to the class of dual-specificity protein kinase inhibitors. It acts primarily by inhibiting the activity of CLKs, which are crucial for regulating pre-mRNA splicing processes. The compound has been classified based on its structural characteristics as an ATP mimetic, binding within the ATP pocket of the kinase.
The synthesis of T3 involved several key steps that utilized chemical modifications to enhance its inhibitory properties against CLKs. The compound is characterized by a modified kinase hinge binder region, which differentiates it from earlier compounds like KH-CB19.
The synthesis process included:
T3 has a complex molecular structure that contributes to its biological activity. The compound's structure includes aromatic heterocycles that facilitate binding within the ATP-binding site of CLKs.
The chemical reactions involved in synthesizing T3 primarily focus on forming stable bonds between various functional groups while ensuring minimal side reactions.
T3 exerts its biological effects primarily through the inhibition of CLKs, which play a pivotal role in pre-mRNA splicing.
T3 exhibits several notable physical and chemical properties that contribute to its function as a CLK inhibitor.
T3's unique properties make it a promising candidate for various scientific applications:
CDC-like kinases (CLKs) are dual-specificity protein kinases belonging to the CMGC kinase group, playing a pivotal role in regulating pre-mRNA splicing through phosphorylation of serine/arginine-rich (SR) proteins. These kinases catalyze the phosphorylation of SR proteins (SRSF1–12), which subsequently modulate spliceosome assembly and catalytic activity. Phosphorylated SR proteins bind to pre-mRNA and facilitate interactions between spliceosome components (U1, U2, U4/U6, and U5 snRNPs), thereby stabilizing the spliceosome machinery [1] [4]. This phosphorylation is essential for constitutive and alternative splicing (AS), which generates transcriptomic and proteomic diversity from a single gene—a critical process for cellular homeostasis [1] [2].
The regulatory function of CLKs extends beyond splicing catalysis. Phosphorylation governs SR protein localization within the nucleus, RNA-binding affinity, and protein-protein interactions during spliceosome assembly. Following splicing, SR proteins are dephosphorylated by phosphatases, enabling mRNA export to the cytoplasm. This phosphorylation-dephosphorylation cycle represents a fundamental mechanism for controlling gene expression dynamics in response to cellular signals [1] [4]. Disruption of CLK activity perturbs global splicing patterns, as demonstrated by RNA-Seq studies showing dose-dependent increases in exon skipping (52% of altered events) and intron retention upon CLK inhibition [2]. Such transcriptome-wide changes can trigger downstream effects on critical cellular processes including cell cycle progression (G2/M phase arrest) [1] [3], metabolism [4], and stress responses [1].
The CLK family comprises four evolutionarily conserved isoforms—CLK1, CLK2, CLK3, and CLK4—sharing a characteristic kinase domain with a conserved "EHLAMMERILG" (LAMMER) motif essential for catalytic activity [1] [4] [7]. Despite high sequence homology in their kinase domains (CLK1/CLK2: 95.8% ATP-pocket identity; CLK1/CLK4: 100% identity), structural variations confer functional specialization:
Table 1: Structural Features of Human CLK Isoforms
Isoform | UniProt ID | Length (aa) | Key Structural Features | Unique Properties |
---|---|---|---|---|
CLK1 | P49759 | 484 | N-terminal RS domain, LAMMER motif | Highest sensitivity to temperature changes |
CLK2 | P49760 | 499 | LGEGTFGRV motif (residues 169–177) | Suppresses hepatic gluconeogenesis |
CLK3 | P49761 | 638 | Lys248, β-hairpin insertion, helical segment | Cytoplasmic localization in testes |
CLK4 | Q9HAZ1 | 481 | LGEGAFGKV motif (residues 165–173) | Regulates stress-induced intron retention |
ATP-competitive inhibitors target the conserved kinase domain, but selectivity remains challenging due to structural similarities. The DFG motif (Asp-Phe-Gly) critical for ATP/inhibitor binding shows variation: CLK3 has Ala instead of Val at the "DFG-1" position, enlarging its binding cavity and reducing affinity for many inhibitors [1] [4].
Aberrant CLK activity disrupts splicing fidelity, contributing to multiple pathologies:
Cancer: CLK overexpression drives oncogenic splicing in breast, colorectal, and urinary bladder carcinomas. CLK2 promotes breast cancer progression through splicing-mediated cell survival pathways, while pan-CLK inhibition (CLK1/2/4) induces DNA damage and premature cell abscission in tumors [1] [2] [6]. RNA-Seq studies reveal that CLK inhibition alters splicing in >100 cancer-related genes, including MDM4 (a p53 regulator) [2] [8]. Dose-dependent conjoined gene transcription—a novel CLK-regulated phenomenon—is associated with motif enrichment in terminal exons and may contribute to oncogenic fusion transcripts [2].
Neurodegeneration: Temperature-sensitive CLK1/CLK4 activity modulates SR protein phosphorylation in the brain. Dysregulation correlates with Alzheimer’s disease, where aberrant tau splicing generates neurotoxic isoforms [1] [4] [6].
Viral Pathogenesis: CLK1 regulates alternative splicing of viral proteins in influenza A, chikungunya, and HIV-1. Inhibition suppresses viral replication by mis-splicing essential viral components like HIV-1 Gag [1] [6].
Other Diseases: Linked to Duchenne muscular dystrophy (exon skipping defects) [6], inflammatory conditions [1], and fatty liver disease (CLK2-mediated) [1].
Table 2: Therapeutic Applications of CLK Inhibition in Disease
Disease Category | Key Mechanisms | Evidence |
---|---|---|
Cancer | Alters splicing of oncogenes (MDM4); induces conjoined gene transcription; promotes DNA damage | Splicing changes in HCT116/184 hTERT cells [2]; tumor growth suppression in xenografts [6] |
Neurodegeneration | Mislocalization of phosphorylated SR proteins; aberrant tau splicing | Temperature-dependent CLK1/4 activation in brain [1] [4] |
Viral Infection | Disrupts splicing of viral transcripts (HIV-1 Gag, influenza proteins) | Reduced viral replication in CLK1-knockdown models [1] [6] |
Metabolic Disease | Impaired hepatic gluconeogenesis (CLK2); aberrant ketogenesis | Gene expression studies in liver models [1] [4] |
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.: 134092-79-8
CAS No.: 8063-17-0